1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-benzothiophen-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCORDOYWODTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine can be achieved through several methods. One common approach involves the reaction of benzo[b]thiophene with N-methylmethanamine under specific conditions. For instance, the reaction can be catalyzed by palladium in the presence of a base such as potassium carbonate, and the reaction is typically carried out in a solvent like dioxane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups onto the benzothiophene ring .
Scientific Research Applications
Research indicates that 1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine may possess antimicrobial and anticancer properties. Studies have shown that the compound can interact with specific molecular targets, leading to apoptosis in cancer cells, which is critical for therapeutic applications in oncology . The following table summarizes its biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Potential efficacy against various microbial strains. |
| Anticancer | Induces apoptosis in cancer cell lines; potential for cancer therapy. |
| Receptor Interaction | Modulates pathways by binding to specific receptors and enzymes. |
Summary of Synthesis Techniques
| Synthesis Method | Description |
|---|---|
| Palladium-Catalyzed Reaction | Involves use of palladium catalysts with bases for efficient synthesis. |
| Electrophilic Substitution | Modifies the compound through substitution reactions at specific positions. |
| Coupling Reactions | Utilizes the reactivity of benzo[b]thiophene for coupling with other compounds. |
Interaction Studies
Interaction studies have focused on the binding mechanisms of this compound with various receptors and enzymes. Understanding these interactions is essential for elucidating how the compound exerts its biological effects, particularly in cancer therapy where modulation of cellular pathways is crucial .
Key Findings from Interaction Studies
- Binding Affinity : The structural features significantly influence binding affinity towards biological targets.
- Selectivity : The compound exhibits selectivity towards certain receptors, which may enhance its therapeutic potential.
Case Studies
Several case studies have documented the applications of this compound in drug development:
- Anticancer Research : A study highlighted the compound's ability to induce apoptosis in specific cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
- Antimicrobial Activity : Another investigation reported promising results against various bacterial strains, indicating its utility as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact mechanism can vary depending on the specific application and target. In the case of its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
Key Observations :
- Positional Isomerism : Moving the N-methylamine group from the 3- to 2-position (e.g., 335032-47-8) alters electronic properties and binding affinity, as seen in fluorescence studies.
Physicochemical Properties
- Solubility : The methylamine group in the target compound enhances water solubility compared to unsubstituted benzothiophenes. Hydrochloride salts (e.g., 117234-06-7) further improve solubility.
- Thermal Stability : Benzothiophene derivatives generally exhibit stability up to 200°C, though N-methylamine substituents may lower melting points due to reduced crystallinity.
Biological Activity
1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which consists of a benzo[b]thiophene moiety linked to a N-methylmethanamine group. This structure influences its chemical reactivity and biological activity. The presence of sulfur in the thiophene ring may enhance its interaction with biological targets compared to other similar compounds.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, modulating various cellular pathways:
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by targeting pathways involved in cell survival and proliferation. For instance, it can bind to receptors or enzymes, altering their activity.
- Antimicrobial Properties : Studies have shown that the compound exhibits significant antimicrobial activity against various pathogens, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic processes.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target | IC50/Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| Anticancer | Various cancer cell lines | IC50 values ranging from 5 µM to 20 µM | Induces apoptosis and inhibits proliferation |
| Antimicrobial | Bacterial strains | MIC values from 1.05 µM to 20.1 µM | Effective against resistant strains |
| Tuberculosis | Mycobacterium tuberculosis | MIC = 2.6 µM | Effective under aerobic conditions |
Case Studies
- Anticancer Studies : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, showing potential as a therapeutic agent in oncology. The mechanism involved apoptosis induction through modulation of Bcl-2 family proteins .
- Antimicrobial Activity : In another investigation, the compound was tested against various bacterial strains, including resistant strains. The results indicated significant antibacterial effects, with specific structural features contributing to its potency .
- Anti-tubercular Activity : Research highlighted the compound's efficacy against Mycobacterium tuberculosis, demonstrating a minimum inhibitory concentration (MIC) that suggests potential for further development as an anti-tubercular agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the benzothiophene ring can significantly influence the biological activity of the compound. For example:
Q & A
Q. What are the optimized synthetic routes for 1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves coupling benzo[b]thiophene derivatives with methylamine precursors. Key steps include:
- Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to attach the methylamine group to the benzo[b]thiophene core .
- Purification via column chromatography or recrystallization.
- Intermediate characterization using H/C NMR (to confirm regioselectivity) and mass spectrometry (for molecular weight validation) .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Characterization |
|---|---|---|---|
| Coupling | Pd(PPh), KCO, DMF, 80°C | 65–75 | NMR, HPLC-MS |
| Purification | Ethyl acetate/hexane (3:7) | >95 | TLC, Melting Point |
Q. What spectroscopic techniques are prioritized for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., methylamine protons at δ 2.3–2.5 ppm; benzo[b]thiophene aromatic protons at δ 7.1–7.8 ppm) .
- IR Spectroscopy : Confirms N–H stretches (≈3300 cm) and C–S bonds (≈700 cm) .
- X-ray Crystallography : Resolves stereochemical ambiguities; benzo[b]thiophene planarity and bond angles are critical for crystallographic validation .
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) to avoid inhalation/contact. Work in a fume hood due to potential amine volatility .
- Storage : Keep at –20°C under inert gas (argon) to prevent degradation .
- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician immediately .
Advanced Research Questions
Q. How can computational models predict receptor-binding interactions of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to serotonin or dopamine receptors. Focus on the benzo[b]thiophene moiety’s π-π stacking and methylamine’s hydrogen-bonding potential .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- Pharmacophore Mapping : Identify critical features (e.g., aromaticity, amine group) using Schrödinger’s Phase .
Key Parameters:
| Parameter | Value | Relevance |
|---|---|---|
| Binding Affinity (ΔG) | ≤ –8 kcal/mol | High affinity |
| Ligand Efficiency | ≥ 0.3 | Optimal activity per atom |
Q. How can researchers resolve discrepancies in pharmacological data (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., HEK-293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .
- Control for Enantiomeric Purity : Chiral HPLC ensures >99% enantiomeric excess; impurities <1% can skew results .
- Validate with Orthogonal Methods : Compare patch-clamp electrophysiology (functional activity) with radioligand binding (affinity) .
Q. What strategies optimize bioavailability in preclinical studies?
Methodological Answer:
- Lipinski’s Rule Compliance : Ensure molecular weight <500 Da, logP <5, and ≤10 H-bond acceptors/donors .
- Prodrug Design : Modify the methylamine group to a carbamate (improves membrane permeability; hydrolyzes in vivo) .
- Pharmacokinetic Profiling : Conduct ADME assays (e.g., hepatic microsomal stability >60% after 1 hour) .
Q. How can researchers address contradictory data in metabolic stability studies?
Methodological Answer:
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms (IC >10 μM suggests low risk of drug-drug interactions) .
- Species-Specific Metabolism : Compare rodent vs. human liver microsomes; adjust dosing regimens if half-life varies >2-fold .
- Metabolite Identification : Use LC-HRMS to detect oxidative (e.g., sulfoxide formation) or N-demethylation products .
Data Contradiction Analysis
Q. How should researchers validate conflicting solubility data?
Methodological Answer:
- Solvent System Consistency : Use standardized buffers (e.g., PBS pH 7.4) and temperatures (25°C).
- Dynamic Light Scattering (DLS) : Detect aggregation (particle size >100 nm indicates poor solubility) .
- Equilibrium Solubility : Shake flask method (24 hours) vs. HPLC quantification .
Example Data Comparison:
| Method | Solubility (mg/mL) | Notes |
|---|---|---|
| Shake Flask | 0.15 ± 0.02 | Aggregation observed |
| HPLC | 0.22 ± 0.03 | Filtered sample |
Q. What experimental controls are essential for in vitro toxicity assays?
Methodological Answer:
Q. How can stereochemical outcomes be controlled during synthesis?
Methodological Answer:
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for enantioselective coupling (e.g., >90% ee) .
- Circular Dichroism (CD) : Confirm absolute configuration post-synthesis .
- Crystallization-Induced Asymmetric Transformation : Recrystallize from chiral solvents (e.g., (S)-limonene) .
Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNS | |
| Molecular Weight | 177.27 g/mol | |
| logP (Predicted) | 2.1 ± 0.3 | |
| Hydrogen Bond Acceptors | 1 (amine) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
